molecular formula C13H24N2O2 B13010735 tert-Butyl ((octahydrocyclopenta[c]pyrrol-3a-yl)methyl)carbamate

tert-Butyl ((octahydrocyclopenta[c]pyrrol-3a-yl)methyl)carbamate

Cat. No.: B13010735
M. Wt: 240.34 g/mol
InChI Key: HQFTTWPKAOKSRO-UHFFFAOYSA-N
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Description

tert-ButylN-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate is a synthetic organic compound with the molecular formula C12H22N2O2. It is known for its unique structure, which includes a tert-butyl group and an octahydrocyclopenta[c]pyrrol moiety. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butylN-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate typically involves the reaction of tert-butyl isocyanate with an appropriate amine precursor. The reaction is usually carried out under controlled conditions to ensure high yield and purity. The general reaction scheme is as follows:

    Starting Materials: tert-Butyl isocyanate and the amine precursor.

    Reaction Conditions: The reaction is conducted in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The temperature is maintained at around 0-25°C.

    Purification: The product is purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

In an industrial setting, the production of tert-butylN-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification methods, such as high-performance liquid chromatography (HPLC), are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

tert-ButylN-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group or the carbamate moiety can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at room temperature.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents such as ether or tetrahydrofuran.

    Substitution: Nucleophiles such as amines or alcohols; reactions are carried out in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

tert-ButylN-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules. It serves as a precursor for various functionalized derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which tert-butylN-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. Further research is needed to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

tert-ButylN-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate can be compared with other similar compounds, such as:

    tert-ButylN-(octahydrocyclopenta[c]pyrrol-5-yl)carbamate: Similar structure but with different substitution patterns.

    tert-ButylN-(cyclopentylmethyl)carbamate: Lacks the octahydrocyclopenta[c]pyrrol moiety.

    tert-ButylN-(pyrrolidin-1-ylmethyl)carbamate: Contains a pyrrolidine ring instead of the octahydrocyclopenta[c]pyrrol moiety.

The uniqueness of tert-butylN-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C13H24N2O2

Molecular Weight

240.34 g/mol

IUPAC Name

tert-butyl N-(2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-ylmethyl)carbamate

InChI

InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-9-13-6-4-5-10(13)7-14-8-13/h10,14H,4-9H2,1-3H3,(H,15,16)

InChI Key

HQFTTWPKAOKSRO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC12CCCC1CNC2

Origin of Product

United States

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